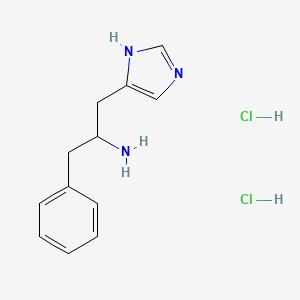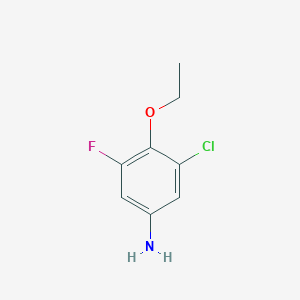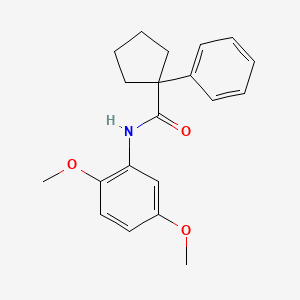
1-(1H-イミダゾール-4-イル)-3-フェニルプロパン-2-アミン 二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is a compound that features an imidazole ring and a phenyl group connected by a propan-2-amine chain
科学的研究の応用
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving imidazole-sensitive pathways.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
作用機序
Target of Action
Imidazole-containing compounds have been known to interact with a variety of targets, including heat shock protein hsp 90-alpha .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, influencing the function of these proteins and leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and overall therapeutic effect .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenylpropan-2-amine chain can then be introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can modify the phenylpropan-2-amine chain, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.
類似化合物との比較
Imidazole: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.
Histamine: A biologically active compound with a similar imidazole ring, involved in immune responses and neurotransmission.
Phenethylamine: A compound with a similar phenylpropan-2-amine chain, known for its stimulant effects.
Uniqueness: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is unique due to its combination of an imidazole ring and a phenylpropan-2-amine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLZMIHZRWEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)



![N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2376846.png)
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/new.no-structure.jpg)
![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2376849.png)

![2-Cyclopropyl-4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2376855.png)




